6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Medicinal chemistry Structure–Activity Relationship (SAR) Benzodioxepine building blocks

6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 2241140-57-6) is a synthetic small-molecule benzodioxepine aldehyde with molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol. The compound features a 3,4-dihydro-2H-1,5-benzodioxepine core substituted at position 6 with a 3-methoxyphenyl group and at position 8 with a formyl (aldehyde) group.

Molecular Formula C17H16O4
Molecular Weight 284.311
CAS No. 2241140-57-6
Cat. No. B2651039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
CAS2241140-57-6
Molecular FormulaC17H16O4
Molecular Weight284.311
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)C=O)OCCCO3
InChIInChI=1S/C17H16O4/c1-19-14-5-2-4-13(10-14)15-8-12(11-18)9-16-17(15)21-7-3-6-20-16/h2,4-5,8-11H,3,6-7H2,1H3
InChIKeyOLTKCCZCEZHSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 2241140-57-6): Procurement-Grade Benzodioxepine Aldehyde Building Block


6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 2241140-57-6) is a synthetic small-molecule benzodioxepine aldehyde with molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol . The compound features a 3,4-dihydro-2H-1,5-benzodioxepine core substituted at position 6 with a 3-methoxyphenyl group and at position 8 with a formyl (aldehyde) group. It belongs to the broader class of 1,5-benzodioxepine derivatives, a scaffold that has been validated as a privileged structure in medicinal chemistry for targets including muscarinic M₃ receptors, phosphodiesterase-4 (PDE4), serotonin 5-HT₁A/5-HT₄ receptors, and bacterial FabH enzyme [1][2]. The compound is primarily utilized as a versatile intermediate and building block in organic synthesis and drug discovery programs, where the combination of the electron-rich 3-methoxyphenyl substituent and the reactive aldehyde handle enables diverse downstream derivatization strategies .

Procurement Risk Alert: Why Generic Benzodioxepine Aldehyde Substitution Fails for 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 2241140-57-6)


Substituting 6-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde with a closely related benzodioxepine aldehyde analog is not a chemically or pharmacologically neutral decision. The 3-methoxyphenyl group at position 6 introduces a specific electronic and steric profile that differs meaningfully from unsubstituted phenyl (CAS 1955498-06-2), 2-methylphenyl (CAS 2241140-69-0), or heteroaryl (e.g., pyrazolyl) congeners . In the context of the 1,5-benzodioxepine scaffold, small substituent changes at the 6-position have been shown to modulate receptor binding affinity and selectivity profiles—for example, in the muscarinic M₃ antagonist series reported by Sonda et al., even minor alterations to the aryl substitution pattern produced substantial shifts in M₁/M₂/M₃ receptor binding Ki values [1]. Furthermore, the methoxy oxygen provides an additional hydrogen-bond acceptor site not present in the 6-phenyl analog (C₁₆H₁₄O₃ vs. C₁₇H₁₆O₄), potentially altering both physicochemical properties (logP, solubility) and target engagement. Generic replacement without experimental validation therefore jeopardizes SAR continuity, synthetic route compatibility, and assay reproducibility.

Quantitative Differentiation Evidence: 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde vs. Closest Structural Analogs


Structural Differentiation: 3-Methoxyphenyl vs. Unsubstituted Phenyl at Position 6 of the 1,5-Benzodioxepine Scaffold

The defining structural feature of the target compound is the 3-methoxyphenyl substituent at position 6, which distinguishes it from the closest commercially available analog, 6-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 1955498-06-2). The methoxy group introduces an additional oxygen atom, increasing the molecular formula from C₁₆H₁₄O₃ to C₁₇H₁₆O₄ and the molecular weight from 254.28 to 284.31 g/mol . This substitution adds one hydrogen-bond acceptor (the methoxy oxygen) and alters the electron density distribution on the pendant aryl ring through resonance (+M effect) and inductive (-I effect) contributions, which can modulate reactivity at the aldehyde group and affect binding interactions with biological targets [1]. In the related 1,5-benzodioxepin muscarinic antagonist series, methoxy substitution on pendant aryl rings was found to influence M₃ receptor binding affinity by factors exceeding 10-fold compared to unsubstituted phenyl analogs [2].

Medicinal chemistry Structure–Activity Relationship (SAR) Benzodioxepine building blocks

Aldehyde Positional Isomerism: 8-Carbaldehyde vs. 7-Carbaldehyde Series and Synthetic Versatility Implications

The target compound bears the aldehyde group at position 8 of the 1,5-benzodioxepine ring system. This distinguishes it from the 7-carbaldehyde series exemplified by 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 919016-99-2) and 9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde (CAS 951796-54-6) . In benzodioxepine SAR, the position of the aldehyde group relative to the fused dioxepine oxygen atoms determines the electronic environment of the carbonyl carbon and the steric accessibility for nucleophilic attack. The 8-carbaldehyde position places the formyl group para to the dioxepine ring oxygen at position 5, whereas the 7-carbaldehyde series places it meta [1]. This regiochemical difference affects both the reactivity of the aldehyde in condensation reactions (e.g., Schiff base formation with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine derivatives) and the orientation of downstream elongated structures relative to the benzodioxepine core [2]. Furthermore, the target compound's 6-(3-methoxyphenyl) substitution pattern is a unique combination not available in the 7-carbaldehyde series, where methoxy groups are typically placed directly on the benzodioxepine aromatic ring rather than on a pendant aryl group .

Synthetic chemistry Regioselective functionalization Benzodioxepine derivatization

Class-Level Evidence: 1,5-Benzodioxepine Scaffold Validated Across Multiple Therapeutic Target Classes

The 1,5-benzodioxepine core scaffold, which forms the structural foundation of the target compound, has been independently validated as a pharmacologically active template across several distinct target classes with published quantitative activity data. In the PDE4 inhibitor patent series (WO2011160632A1 / US8980905B2), benzodioxepine derivatives demonstrated PDE4 inhibitory activity relevant to inflammatory disease treatment [1]. In the muscarinic receptor antagonist series reported by Sonda et al. (2007), certain 1,5-benzodioxepin derivatives exhibited high binding affinity for the M₃ receptor and demonstrated functional selectivity for bladder over salivary gland in vivo following oral administration in rats [2]. In the antibacterial domain, benzodioxepine-biphenyl amide derivatives showed potent activity against bacterial strains, with compound E4 identified as a highly effective FabH enzyme inhibitor [3]. Additionally, substituted benzodioxepines have been described as dual 5-HT₁A/5-HT₄ receptor ligands with potent serotonin reuptake inhibition (US7253202) [4]. While none of these studies tested the exact target compound, the scaffold-level validation across multiple target classes establishes the 1,5-benzodioxepine core as a privileged structure, and the unique 6-(3-methoxyphenyl)-8-carbaldehyde substitution pattern represents a distinct, underexplored combination within this validated chemical space.

Drug discovery Privileged scaffold PDE4 inhibition Muscarinic antagonism

Chemical Reactivity Differentiation: Aldehyde Handle Accessibility Modulated by 3-Methoxyphenyl Electronic Effects

The aldehyde group at position 8 serves as a versatile synthetic handle for derivatization via nucleophilic addition, condensation (Schiff base/imine formation), reductive amination, and oxidation to the carboxylic acid . In structurally related benzodioxepine aldehydes, the aldehyde functionality has been exploited for Schiff base ligand synthesis—exemplified by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives to generate bidentate ligands for metal complexation, yielding compounds with quantified antioxidant (DPPH and ABTS assays), antimicrobial (MIC against S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans), and anti-inflammatory (egg albumin assay) activities [1]. The 3-methoxyphenyl group at position 6 of the target compound introduces an electron-donating substituent on the pendant aryl ring, which can influence the electrophilicity of the aldehyde carbonyl through through-space and through-bond electronic effects, potentially modulating reaction rates and yields in condensation chemistry compared to the 6-phenyl or 6-(2-methylphenyl) analogs [2]. Additionally, brominated benzodioxepine-7-carbaldehyde analogs (e.g., CAS 1094419-43-8) have been demonstrated as competent substrates for Suzuki-Miyaura cross-coupling, highlighting the synthetic tractability of the benzodioxepine aldehyde scaffold [3].

Synthetic methodology Aldehyde reactivity Cross-coupling Schiff base formation

Physicochemical Property Differentiation: Calculated logP and Polar Surface Area Comparison with Closest Analogs

The introduction of a methoxy group on the pendant phenyl ring alters key physicochemical descriptors relevant to both synthetic handling and downstream biological performance. Based on structural comparison, the target compound (C₁₇H₁₆O₄) possesses a higher calculated topological polar surface area (tPSA) than the 6-phenyl analog (C₁₆H₁₄O₃) due to the additional ether oxygen, while maintaining a comparable or slightly increased calculated logP owing to the balance between the polar methoxy oxygen and the additional methylene unit contribution to lipophilicity . The 3-methoxyphenyl substitution pattern also increases molecular complexity (as measured by fraction of sp³-hybridized carbons and chiral center count) compared to simpler methoxy-substituted benzodioxepine aldehydes such as 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 919016-99-2; C₁₁H₁₂O₄, MW 208.21), which bear the methoxy group directly on the benzodioxepine core rather than on a pendant aryl group . This physicochemical differentiation is relevant for library design, where diversity in logP/tPSA space is a key criterion for building block selection [1].

Physicochemical profiling Drug-likeness ADME prediction Building block selection

Procurement-Guided Application Scenarios for 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde (CAS 2241140-57-6)


Medicinal Chemistry Library Synthesis: Exploring Underexploited Benzodioxepine Chemical Space

This compound is best deployed as a key building block in the parallel synthesis of focused benzodioxepine libraries for hit identification and lead optimization. The 3-methoxyphenyl substituent at position 6 occupies a chemical vector not represented in the published muscarinic M₃ antagonist or PDE4 inhibitor SAR series, while the aldehyde at position 8 provides a regiochemically distinct reactive handle compared to the more common 7-carbaldehyde analogs [1][2]. The scaffold's demonstrated activity across multiple therapeutic target classes (M₃, PDE4, 5-HT₁A/5-HT₄, FabH) supports its use in target-agnostic phenotypic screening libraries as well as target-focused sets [3]. Procurement of this specific analog, rather than the cheaper 6-phenyl or 8-methoxy-7-carbaldehyde variants, ensures library novelty and SAR exploration in a validated but underexploited region of benzodioxepine chemical space.

Schiff Base Ligand Development for Bioinorganic and Catalytic Applications

The aldehyde functionality at position 8 enables condensation with primary amines to generate Schiff base ligands, a well-precedented derivatization strategy in the benzodioxepine series. Research by Dahiya et al. (2023) demonstrated that Schiff bases derived from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and substituted salicylaldehydes form stable bidentate ligands that chelate Co(II), Ni(II), Cu(II), and Zn(II), yielding complexes with quantifiable antioxidant (DPPH, ABTS), antimicrobial (MIC against Gram-positive and Gram-negative bacteria and fungi), and anti-inflammatory activities [4]. The target compound's 3-methoxyphenyl group introduces an additional metal-coordination or hydrogen-bonding site (methoxy oxygen) not available in the 6-phenyl analog, potentially altering complex geometry, stability, and biological activity profiles. This application is directly enabled by the unique substitution pattern of this specific compound.

Cross-Coupling Substrate for Diversification of the Benzodioxepine Core

The benzodioxepine scaffold with aldehyde functionality has been demonstrated as a competent partner in palladium-catalyzed cross-coupling reactions. Brominated benzodioxepine-7-carbaldehyde derivatives (e.g., CAS 1094419-43-8) have been utilized in Suzuki-Miyaura couplings for the synthesis of biaryl-extended analogs [5]. While the target compound does not bear a halogen for direct cross-coupling, the aldehyde group can be converted to a vinyl or alkynyl handle for subsequent diversification, or the compound can serve as the aldehyde component in aldol-type condensations. The methoxy group also serves as a directing group for ortho-metalation, enabling regioselective functionalization of the pendant aryl ring [6]. The combination of these synthetic vectors makes this compound a versatile entry point for constructing structurally complex benzodioxepine derivatives.

Structure–Activity Relationship Studies in Muscarinic Receptor and PDE4 Inhibitor Programs

Given that 1,5-benzodioxepine derivatives have established activity as muscarinic M₃ receptor antagonists (Sonda et al., 2007) and PDE4 inhibitors (WO2011160632A1), the target compound serves as a rationally designed probe for SAR expansion in these programs [1][2]. The 3-methoxyphenyl group at position 6 is expected to modulate receptor binding through altered hydrophobic and hydrogen-bonding interactions compared to the unsubstituted phenyl or heteroaryl congeners explored in the original patent and literature series. Researchers engaged in M₃ antagonist optimization for overactive bladder or PDE4 inhibitor development for inflammatory diseases should procure this compound specifically (rather than generic benzodioxepine aldehydes) to systematically probe the contribution of the methoxy substituent to potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.